molecular formula C15H12N2O4S3 B2711607 (E)-N-((Z)-3-allyl-5-(furan-2-ylmethylene)-4-oxothiazolidin-2-ylidene)thiophene-2-sulfonamide CAS No. 753469-64-6

(E)-N-((Z)-3-allyl-5-(furan-2-ylmethylene)-4-oxothiazolidin-2-ylidene)thiophene-2-sulfonamide

Cat. No. B2711607
CAS RN: 753469-64-6
M. Wt: 380.45
InChI Key: RGELXDHTTCFAGB-DDABOFDQSA-N
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Description

(E)-N-((Z)-3-allyl-5-(furan-2-ylmethylene)-4-oxothiazolidin-2-ylidene)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H12N2O4S3 and its molecular weight is 380.45. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((Z)-3-allyl-5-(furan-2-ylmethylene)-4-oxothiazolidin-2-ylidene)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((Z)-3-allyl-5-(furan-2-ylmethylene)-4-oxothiazolidin-2-ylidene)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Structure

This category of compounds, including sulfonamides and thiazolidinones, has been extensively studied for their synthetic utility in creating complex organic molecules. Their applications are highlighted in the development of diverse synthetic methodologies and construction of heterocyclic compounds that are central to drug development and materials science. For instance, Fu et al. (2008) described a method for synthesizing 2,3,4-trisubstituted furans through a [3 + 2] annulation involving functionalized allylic sulfoxides and aldehydes, showcasing the utility of similar structures in constructing biologically relevant heterocycles (Fu et al., 2008).

Biological Activity

Compounds bearing the sulfonamide moiety, particularly those related to thiazolidinone structures, have been explored for their biological activities. These studies have revealed their potential as inhibitors against various enzymes and receptors, contributing to the development of new therapeutic agents. For example, a study on sulfonamide derivatives of thiazolidin-4-ones showed significant anticonvulsant activity, highlighting the potential of these compounds in neuropharmacology (Siddiqui et al., 2010).

Antimicrobial and Anticancer Properties

The sulfonamide group, when integrated into various heterocyclic frameworks, has demonstrated a range of antimicrobial and anticancer properties. This has led to the exploration of these compounds as potential therapeutic agents in treating bacterial infections and cancer. El-Morsy (2014) synthesized novel sulfonamide derivatives exhibiting antimicrobial activity, underscoring the role of these compounds in developing new antimicrobial agents (El-Morsy, 2014).

properties

IUPAC Name

(NE)-N-[(5Z)-5-(furan-2-ylmethylidene)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S3/c1-2-7-17-14(18)12(10-11-5-3-8-21-11)23-15(17)16-24(19,20)13-6-4-9-22-13/h2-6,8-10H,1,7H2/b12-10-,16-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGELXDHTTCFAGB-DDABOFDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CO2)SC1=NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=O)/C(=C/C2=CC=CO2)/S/C1=N/S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((Z)-3-allyl-5-(furan-2-ylmethylene)-4-oxothiazolidin-2-ylidene)thiophene-2-sulfonamide

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